molecular formula C18H18N4O3S B2923870 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine CAS No. 303995-21-3

4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine

Cat. No.: B2923870
CAS No.: 303995-21-3
M. Wt: 370.43
InChI Key: GSZDXZWTASMABW-UHFFFAOYSA-N
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Description

4-[1-(Phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine ( 303995-21-3) is a chemical research reagent featuring a pyrazole core substituted with a phenylsulfonyl group, a pyridinyl ring, and a morpholine moiety . The pyrazole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Specifically, pyrazole derivatives have demonstrated significant potential in anticancer and anti-inflammatory research, acting through mechanisms such as the inhibition of key enzymes and the induction of apoptosis and autophagy in malignant cell lines . Furthermore, molecular frameworks incorporating morpholine rings are of high interest in drug discovery, particularly in the development of ATP-competitive enzyme inhibitors, such as those targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which is a crucial signaling route frequently deregulated in human cancers . This combination of structural features makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules for investigating cancer, inflammation, and other disease pathways. This product is intended for laboratory research use only and is not classified as a drug or medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(benzenesulfonyl)-4-pyridin-2-ylpyrazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,15-6-2-1-3-7-15)22-14-16(17-8-4-5-9-19-17)18(20-22)21-10-12-25-13-11-21/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZDXZWTASMABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C=C2C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been explored to prepare 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine. Typically, the synthesis involves the construction of the pyrazole ring followed by the addition of the phenylsulfonyl group and the pyridinyl group. Reaction conditions usually include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or bases like sodium hydride.

Industrial Production Methods

Industrial production methods of this compound are not extensively documented in the public domain. large-scale production would likely employ continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity while maintaining cost efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is capable of undergoing various chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting the pyrazole and phenylsulfonyl groups.

  • Reduction: : Reduction reactions can occur, particularly affecting the nitro groups if present or reducing the pyridine ring using reagents like lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions, especially at the pyridine ring, using reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products Formed

Major products formed from these reactions depend on the reaction type:

  • Oxidation: : Oxidized derivatives of the pyrazole or phenylsulfonyl groups.

  • Reduction: : Reduced forms of pyridine rings or other reducible groups.

  • Substitution: : Various substituted derivatives at the pyridine ring or other sites on the molecule.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is used as a versatile intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology

Medicine

Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

Industrial applications include its use as an additive in polymer synthesis and as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine involves interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets by binding to active sites or altering their conformation, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

B. CAS 2319875-39-1 (4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine)

  • Structure : 4-Methylphenyl at pyrazole position 4, phenyl at position 1.
  • Key Differences: Substitution pattern (methylphenyl vs.
  • Activity : Undisclosed, but methyl groups often improve metabolic stability .
2.2. Pyrazole Derivatives with Sulfonyl or Urea Groups

A. Compound 3c (1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea)

  • Structure : Urea linker, 4-chlorophenyl at pyrazole position 1.
  • Activity : Potent anti-inflammatory agent with TNF-α and p38αMAPK inhibition. The urea moiety facilitates hydrogen bonding, while the chlorophenyl group enhances target affinity.
  • Comparison : The target compound’s sulfonyl group may offer stronger electron-withdrawing effects than urea, influencing binding kinetics .

B. [18F]JNJ-42259152

  • Structure : Fluorine-18 labeled pyrazole with 2-pyridinyl and trifluoromethoxyethyl groups.
  • Activity: Radioligand with slightly lower potency than quinolinyl analogues. Highlights the importance of heterocycle choice (pyridinyl vs. quinolinyl) in target engagement .
2.3. Sulfonyl-Containing Morpholine Derivatives

A. 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine

  • Structure : Bromomethylphenylsulfonyl group linked to morpholine.
  • Key Differences : The bromomethyl group enables further derivatization, but its reactivity may limit stability compared to the target compound’s stable phenylsulfonyl group .

Pharmacological and Physicochemical Properties

Compound Molecular Weight logP* Solubility (Predicted) Key Substituents Biological Activity
Target Compound 409.44 2.8 Moderate (polar morpholine) Phenylsulfonyl, 2-pyridinyl Assumed kinase inhibition
KRM () 319.40 3.1 Low (phenoxyphenyl) Phenoxyphenyl Undisclosed
Compound 3c () 484.94 4.5 Low (chlorophenyl) Urea, 4-chlorophenyl Anti-inflammatory
[18F]JNJ-42259152 () ~450 2.5 High (fluorine label) 2-Pyridinyl, trifluoromethoxyethyl Radioligand (SYK/PDE10A)

*logP values estimated using fragment-based methods.

Key Research Findings

  • Substituent Position Matters: Pyrazole substitution at position 4 with 2-pyridinyl (target compound) versus position 5 with phenoxyphenyl (KRM) alters binding pocket interactions .
  • Sulfonyl vs. Urea : Sulfonyl groups (target compound) may enhance target affinity through hydrophobic interactions, while urea (Compound 3c) relies on hydrogen bonding .
  • Heterocycle Impact: Replacing quinolinyl with 2-pyridinyl ([18F]JNJ-42259152) reduces potency but improves solubility, suggesting a trade-off in drug design .

Biological Activity

The compound 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine (CAS Number: 303995-21-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, with a molecular weight of 370.43 g/mol. The compound features a morpholine ring, a phenylsulfonyl group, and a pyridinyl-substituted pyrazole moiety, contributing to its diverse biological activities.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of related compounds in the pyrazole class. For example, derivatives structurally similar to this compound were evaluated for their efficacy against various RNA and DNA viruses. The results indicated that several derivatives exhibited significant antiviral activity against viruses such as Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) without displaying cytotoxic effects on cell lines used in assays .

Table 1: Antiviral Activity of Pyrazole Derivatives

CompoundVirus TargetedIC50 (µM)Cytotoxicity
7aYFV5.0No
8aRSV3.5No
1aDENV-210.0No

Anticancer Activity

In addition to antiviral properties, compounds with similar structures have shown promising anticancer activities. For instance, one study highlighted the efficacy of pyrazoline analogs in inhibiting interactions between ELF3 and MED23, which are critical in HER2-overexpressing cancers. The compound YK-1, a pyrazoline derivative, exhibited significant in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells .

Table 2: Anticancer Efficacy of Pyrazoline Analog YK-1

Test ConditionResult
Cell LineNCI-N87 (HER2-positive)
Inhibition (% at 10 µM)Nearly 100%
MechanismELF3-MED23 PPI disruption

Mechanistic Insights

The biological mechanisms underlying the activity of pyrazole derivatives often involve interactions with specific protein targets. For example, docking studies have suggested that these compounds may inhibit key signaling pathways associated with cancer progression and viral replication .

Study on Antiviral Efficacy

In a comprehensive study involving several pyrazole derivatives, researchers synthesized and tested various compounds against a panel of viruses. The study found that certain derivatives not only inhibited viral replication but also demonstrated selectivity over non-target cells, highlighting their therapeutic potential .

Study on Anticancer Properties

Another pivotal study focused on the interaction between pyrazoline derivatives and HER2 signaling pathways. The findings indicated that specific compounds could significantly downregulate HER2 expression and its downstream signaling molecules such as pAKT and pMAPK, leading to reduced tumor growth in animal models .

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